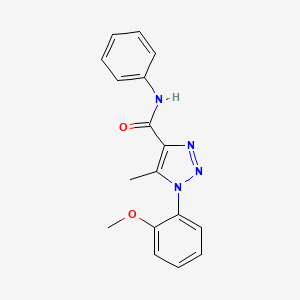

2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the various rings and the addition of the functional groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine ring, for example, is a four-membered ring with one nitrogen atom, which can introduce strain into the molecule and affect its reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in the molecule. For example, the sulfonyl group could potentially be involved in substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar and therefore more soluble in polar solvents.Scientific Research Applications

Synthesis and Characterization

Researchers have developed new synthetic routes and methodologies to create hexahydro-1H-isoindole-1,3(2H)-dione derivatives, demonstrating the compound's relevance in organic chemistry and material science. The synthesis involves starting from 3-sulfolene, followed by epoxidation and nucleophilic opening reactions to produce amino and triazole derivatives. This process showcases the compound's versatility and potential for generating a wide range of chemical derivatives with potential applications in drug development and other fields (Tan et al., 2016).

Material Science Applications

In material science, the compound and its derivatives have been studied for their potential use in conducting polymers. The electrosynthesis of copolymers combining 5-cyanoindole and 3,4-ethylenedioxythiophene, for instance, has shown that these novel materials exhibit good thermal stability, high conductivity, and promising fluorescence properties, making them suitable for applications in optoelectronic devices (Nie et al., 2008).

Biological and Pharmacological Potencies

The design and synthesis of 2-azetidinones scaffolds, including derivatives of the compound , highlight its importance in medicinal chemistry. These scaffolds have been investigated for their biological and pharmacological potencies, with sulfonamide rings and derivatives playing a crucial role as core structural skeletons in various pharmacologically active compounds. This research indicates the compound's potential in drug development and its contribution to understanding the structure-activity relationships in medicinal chemistry (Jagannadham et al., 2019).

Green Chemistry Applications

The exploration of greener synthesis methods for isoindoline-1,3-dione derivatives, using environmentally friendly catalysts like water extract of onion peel ash, underscores the compound's role in sustainable chemistry. Such innovative approaches not only reduce the environmental impact of chemical synthesis but also provide new avenues for the utilization of bio-waste, demonstrating the compound's contribution to eco-friendly and sustainable chemical practices (Journal et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

properties

IUPAC Name |

2-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-2-12-7-8-15(24-12)25(22,23)18-9-11(10-18)19-16(20)13-5-3-4-6-14(13)17(19)21/h3-4,7-8,11,13-14H,2,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIZGPJZMJKGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859302.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B2859303.png)

![2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859309.png)

![2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2859317.png)

![N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2859318.png)